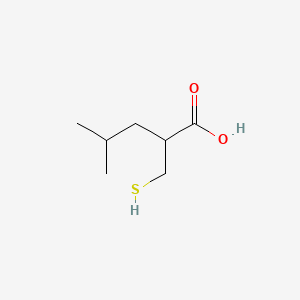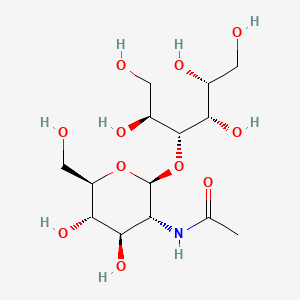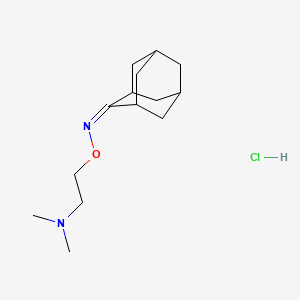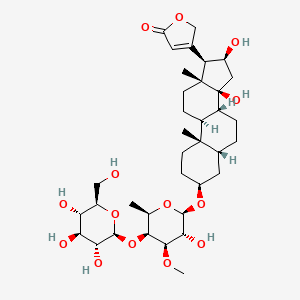
Digitalin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Digitalin is a mixture of cardiac glycosides found in Digitalis plants, such as Digitalis purpurea and Digitalis lanata. These glycosides are known for their ability to increase the contractility of the heart muscle by inhibiting the sodium-potassium pump in the cell membrane, leading to an increase in intracellular sodium and calcium concentrations . This compound has been used historically in the treatment of heart conditions, particularly heart failure and atrial fibrillation .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Digitalin wird hauptsächlich aus den Blättern von Digitalis-Pflanzen gewonnen. Das Extraktionsverfahren umfasst das Trocknen und Pulverisieren der Blätter, gefolgt von einer Lösungsmittelextraktion mit Alkohol oder Wasser. Der Extrakt wird dann durch verschiedene chromatographische Verfahren gereinigt, um die aktiven Glykoside zu isolieren .
Industrielle Produktionsverfahren: In industriellen Umgebungen umfasst die Produktion von this compound den großflächigen Anbau von Digitalis-Pflanzen. Die Blätter werden geerntet, getrocknet und verarbeitet, um die Glykoside zu extrahieren. Moderne Reinigungstechniken, wie z. B. die Hochleistungsflüssigkeitschromatographie (HPLC), werden eingesetzt, um die Reinheit und Wirksamkeit des Endprodukts zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Digitalin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können die Glykosidstruktur verändern.
Substitution: Substitutionsreaktionen können an bestimmten funktionellen Gruppen innerhalb des Glykosidmoleküls stattfinden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.
Substitution: Verschiedene Nukleophile können für Substitutionsreaktionen eingesetzt werden.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann Oxidation beispielsweise zur Bildung verschiedener oxidierter Glykoside führen, während Reduktion zu reduzierten Formen der Glykoside führen kann .
Wissenschaftliche Forschungsanwendungen
Digitalin hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Modellverbindung zur Untersuchung der Glykosidchemie und -reaktionen.
Biologie: Untersucht wegen seiner Auswirkungen auf den zellulären Ionentransport und die Signalwege.
Industrie: Wird in der pharmazeutischen Industrie zur Herstellung von Herzmedikamenten eingesetzt.
5. Wirkmechanismus
This compound entfaltet seine Wirkung, indem es das Enzym Natrium-Kalium-Adenosintriphosphatase (Na+/K+ ATPase) in der Zellmembran hemmt. Diese Hemmung führt zu einer Erhöhung der intrazellulären Natriumspiegel, was wiederum die Aktivität des Natrium-Calcium-Austauschers verringert. Dies führt zu einem Anstieg des intrazellulären Calciumspiegels, wodurch die Kontraktionskraft des Herzmuskels verstärkt wird . Die primären molekularen Ziele sind das Na+/K+ ATPase-Enzym und der Natrium-Calcium-Austauscher .
Wirkmechanismus
Digitalin exerts its effects by inhibiting the sodium-potassium adenosine triphosphatase (Na+/K+ ATPase) enzyme in the cell membrane. This inhibition leads to an increase in intracellular sodium levels, which in turn decreases the activity of the sodium-calcium exchanger. As a result, intracellular calcium levels rise, enhancing the contractility of the heart muscle . The primary molecular targets are the Na+/K+ ATPase enzyme and the sodium-calcium exchanger .
Vergleich Mit ähnlichen Verbindungen
Digitalin wird häufig mit anderen Herzglykosiden verglichen, wie z. B. Digoxin und Digitoxin. Obwohl alle diese Verbindungen einen ähnlichen Wirkmechanismus haben, gibt es einige Unterschiede:
Ähnliche Verbindungen:
- Digoxin
- Digitoxin
- Ouabain
Die Einzigartigkeit von this compound liegt in seiner spezifischen Glykosidzusammensetzung und seiner historischen Bedeutung bei der Behandlung von Herzerkrankungen .
Eigenschaften
CAS-Nummer |
752-61-4 |
|---|---|
Molekularformel |
C36H56O14 |
Molekulargewicht |
712.8 g/mol |
IUPAC-Name |
3-[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-14,16-dihydroxy-3-[(2R,3R,4R,5S,6R)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C36H56O14/c1-16-30(50-32-28(42)27(41)26(40)23(14-37)49-32)31(45-4)29(43)33(47-16)48-19-7-9-34(2)18(12-19)5-6-21-20(34)8-10-35(3)25(17-11-24(39)46-15-17)22(38)13-36(21,35)44/h11,16,18-23,25-33,37-38,40-44H,5-10,12-15H2,1-4H3/t16-,18-,19+,20+,21-,22+,23-,25+,26-,27+,28-,29-,30+,31-,32+,33+,34+,35-,36+/m1/s1 |
InChI-Schlüssel |
CKNOLMVLQUPVMU-YMMLYESFSA-N |
SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)O)O)C)C)O)OC)OC7C(C(C(C(O7)CO)O)O)O |
Isomerische SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(C[C@@H]([C@@H]5C6=CC(=O)OC6)O)O)C)C)O)OC)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)O)O)C)C)O)OC)OC7C(C(C(C(O7)CO)O)O)O |
| 752-61-4 | |
Synonyme |
digitalin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


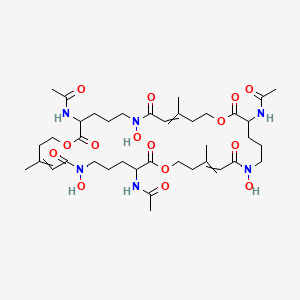

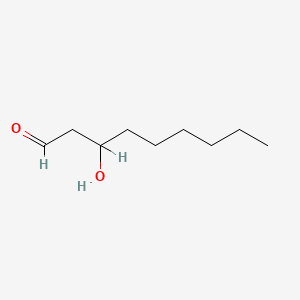

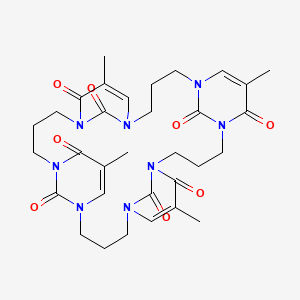

![2-Methyl-4H-benzo[4,5]imidazo[2,1-b][1,3]thiazin-4-one](/img/structure/B1198364.png)
![Thiazolium,5-(2-hydroxyethyl)-4-methyl-3-[(5-methylimidazo[1,2-c]pyrimidin-8-yl)methyl]-,bromide (1:1)](/img/structure/B1198365.png)
